(2,5-Dichlorophenyl)methanesulfonamide
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Overview
Description
(2,5-Dichlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7Cl2NO2S It is characterized by the presence of two chlorine atoms attached to a phenyl ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenyl)methanesulfonamide typically involves the reaction of 2,5-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,5-Dichloroaniline+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as copper or palladium can facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dichlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
(2,5-Dichlorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme, leading to the accumulation of protoporphyrin IX and the generation of reactive oxygen species .
Comparison with Similar Compounds
- (2,4-Dichlorophenyl)methanesulfonamide
- (2,5-Dimethylphenyl)methanesulfonamide
Comparison: (2,5-Dichlorophenyl)methanesulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to (2,4-Dichlorophenyl)methanesulfonamide, the 2,5-dichloro derivative may exhibit different chemical and biological properties due to the electronic effects of the chlorine atoms .
Properties
Molecular Formula |
C7H7Cl2NO2S |
---|---|
Molecular Weight |
240.11 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
RAUGOJUTLFWIRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)N)Cl |
Origin of Product |
United States |
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